1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole
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Overview
Description
1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring. It is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzyl chloride with sodium azide, followed by cyclization to form the triazole ring. The reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of difluorophenyl triazole derivatives.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of N-substituted triazole derivatives.
Scientific Research Applications
1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including epilepsy and cancer.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it is believed to stabilize the inactive state of sodium channels, thereby preventing excessive neuronal firing. This mechanism is particularly relevant in the treatment of epilepsy, where the compound helps to reduce the frequency and severity of seizures .
Comparison with Similar Compounds
2,6-Difluorobenzenamine: Another compound containing the difluorophenyl group, used in the synthesis of various pharmaceuticals and agrochemicals.
(E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with applications in nonlinear optical materials.
Uniqueness: 1-[(2,6-Difluorophenyl)methyl]-1,2,4-triazole is unique due to its triazole ring structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3/c10-8-2-1-3-9(11)7(8)4-14-6-12-5-13-14/h1-3,5-6H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWGGQBZLGVMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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